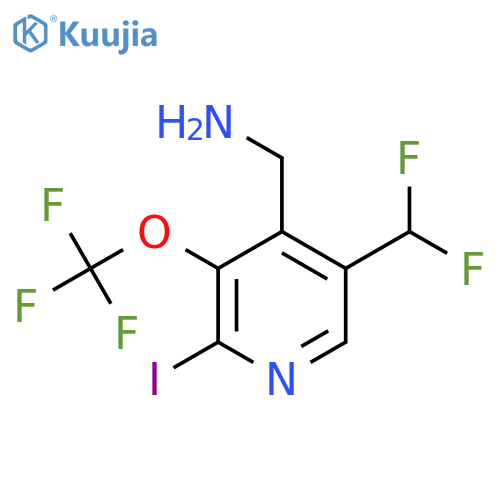

Cas no 1806194-16-0 (4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine)

1806194-16-0 structure

商品名:4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine

CAS番号:1806194-16-0

MF:C8H6F5IN2O

メガワット:368.042531490326

CID:4837558

4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H6F5IN2O/c9-6(10)4-2-16-7(14)5(3(4)1-15)17-8(11,12)13/h2,6H,1,15H2

- InChIKey: RLISVUJCXAZGJS-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(CN)=C(C=N1)C(F)F)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 253

- トポロジー分子極性表面積: 48.1

- 疎水性パラメータ計算基準値(XlogP): 2.2

4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029089041-1g |

4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine |

1806194-16-0 | 97% | 1g |

$1,504.90 | 2022-03-31 |

4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

1806194-16-0 (4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine) 関連製品

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量